molecular formula C14H14FN3O2 B2983677 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 1170252-59-1

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2983677
CAS No.: 1170252-59-1
M. Wt: 275.283
InChI Key: XOJVEJPGCCIXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a pyrrolidin-2-one core substituted with a 3-ethyl-1,2,4-oxadiazole moiety and a 4-fluorophenyl group. The 1,2,4-oxadiazole ring is a valued bioisostere for ester and amide functional groups, often employed to enhance metabolic stability and improve the binding affinity of potential drug candidates . The strategic inclusion of the fluorine atom on the phenyl ring can influence the compound's lipophilicity, membrane permeability, and overall pharmacokinetic profile. This compound serves as a versatile chemical intermediate or a privileged scaffold for the design and synthesis of novel bioactive molecules. Researchers can utilize it in the development of targeted libraries for high-throughput screening against various biological targets. Its balanced physicochemical properties, including a topological polar surface area indicative of good solubility, make it a suitable candidate for further optimization in therapeutic areas such as central nervous system (CNS) disorders and enzyme inhibition . The well-defined synthetic routes for 1,2,4-oxadiazole derivatives allow for efficient structural diversification, enabling extensive structure-activity relationship (SAR) studies . This product is intended for research and development purposes in laboratory settings only.

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-2-12-16-14(20-17-12)9-7-13(19)18(8-9)11-5-3-10(15)4-6-11/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJVEJPGCCIXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the oxadiazole ring followed by the introduction of the pyrrolidin-2-one and fluorophenyl groups. Common synthetic routes include:

  • Oxidation of amidoximes: Amidoximes can be oxidized to form oxadiazoles.

  • Cyclization reactions: Cyclization of benzophenone hydrazide derivatives can yield oxadiazole structures.

  • Nucleophilic substitution: Introduction of the pyrrolidin-2-one and fluorophenyl groups through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can modify the oxadiazole ring.

  • Reduction: Reduction reactions can reduce the pyrrolidin-2-one ring.

  • Substitution: Substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the oxadiazole ring.

  • Reduction: Reduced forms of the pyrrolidin-2-one ring.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Studied for its potential biological activity.

  • Medicine: Investigated for its therapeutic properties, such as anticancer and anti-inflammatory effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses, such as inhibition of enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidin-2-one Derivatives

Compound Name CAS Number Substituents (Oxadiazole/Other) Molecular Formula Molecular Weight (g/mol) Notable Features
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one 1170252-59-1 3-Ethyl oxadiazole, 4-fluorophenyl C₁₄H₁₄FN₃O₂ 283.28 Balanced lipophilicity from ethyl group
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one 1170394-75-8 3-Cyclopropyl oxadiazole, 3-Cl-4-F-phenyl C₁₅H₁₂ClFN₃O₂ 320.73 Increased steric bulk from cyclopropyl
1-(4-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one 6048-06-2 3-Phenyl oxadiazole, 4-fluorophenyl C₁₈H₁₄FN₃O₂ 331.32 Enhanced π-π stacking potential
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one 941962-51-2 3-(2-Cl-phenyl) oxadiazole, 3,4-dimethoxyphenyl C₂₀H₁₈ClN₃O₄ 399.84 Polar methoxy groups improve solubility
1-(4-Fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one 941893-25-0 3-(3,4,5-OMe-phenyl) oxadiazole C₂₁H₂₀FN₃O₅ 413.40 High electron density from trimethoxy

Key Differences and Implications

Oxadiazole Substituents: The ethyl group in the target compound provides moderate lipophilicity, favoring membrane permeability, whereas the cyclopropyl analog (CAS: 1170394-75-8) introduces steric constraints that may hinder binding to flat active sites .

Aryl Group Modifications: The 4-fluorophenyl group in the target compound is a common pharmacophore in CNS drugs due to its metabolic stability. In contrast, the 3,4-dimethoxyphenyl group (CAS: 941962-51-2) introduces hydrogen-bonding capacity and polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via cyclocondensation reactions, as seen in related triazole derivatives (e.g., Method A in ). However, crystallographic data for isostructural compounds () suggest that DMF is a preferred solvent for growing single crystals suitable for X-ray diffraction studies using SHELX software .

Biological Activity

The compound 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in treating various diseases, particularly cancer and microbial infections.

Chemical Structure and Properties

The molecular formula of the compound is C13H14FN3O2C_{13}H_{14}FN_{3}O_{2}, with a molecular weight of approximately 251.27 g/mol. The presence of the 1,2,4-oxadiazole ring is crucial for its biological properties, as this structure is known to enhance bioactivity through interactions with various biological targets.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazole exhibit a broad spectrum of biological activities including:

  • Anticancer Activity : Targeting enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are critical in cancer cell proliferation.
  • Antimicrobial Activity : Effective against various strains of bacteria and fungi.
  • Anti-inflammatory Properties : Inhibition of inflammatory pathways by disrupting enzyme activity.

The mechanism by which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : The compound interacts with key enzymes involved in cellular processes related to cancer and inflammation.
  • Cell Membrane Disruption : It can compromise the integrity of microbial cell membranes, leading to cell death.
  • Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through specific signaling pathways.

Anticancer Studies

A study published in PMC highlights the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds were shown to inhibit telomerase activity and HDAC, leading to reduced proliferation of cancer cells . The following table summarizes key findings from recent studies:

StudyCompoundActivityMechanism
1,2,4-Oxadiazole DerivativeAnticancerInhibition of HDAC and telomerase
Pyrrolidine AlkaloidsAntimicrobialDisruption of bacterial cell membranes
Pyrrole DerivativesAntimycobacterialTargeting specific enzymes

Antimicrobial Studies

The compound has also demonstrated significant antimicrobial properties. For instance, a study found that pyrrolidine derivatives exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Comparative Analysis

When compared to similar compounds within the oxadiazole family, 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one stands out due to its unique combination of functional groups that enhance its pharmacological profile.

Compound NameStructure FeaturesBiological Activity
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-oneOxadiazole ring + Fluorophenyl groupAnticancer, Antimicrobial
Similar Oxadiazole Derivative 1Different substituents on oxadiazoleLimited activity
Similar Oxadiazole Derivative 2Lacks fluorine substitutionReduced efficacy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.